molecular formula C8H7F2NO2 B1530707 6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid CAS No. 1211529-86-0

6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid

Cat. No. B1530707
CAS RN: 1211529-86-0
M. Wt: 187.14 g/mol
InChI Key: RSIRTUDFDFJYAW-UHFFFAOYSA-N
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Description

6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1211529-86-0 . It has a molecular weight of 187.15 and its IUPAC name is 6-(1,1-difluoroethyl)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid is 1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5(11-6)7(12)13/h2-4H,1H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid is a powder . It is stored at room temperature .

Scientific Research Applications

Antiviral Agent

6-(1,1-Difluoroethyl)picolinic acid: has shown promise as a broad-spectrum antiviral agent. Research indicates its effectiveness against enveloped viruses, including SARS-CoV-2 and Influenza A virus . It disrupts the entry of viruses into host cells by inhibiting the fusion between the viral envelope and the host cell membrane . This property makes it a potential candidate for developing new antiviral drugs that can target multiple viruses.

Chemical Synthesis

This compound is used in chemical synthesis as an intermediate for various organic reactions. Its unique structure allows for the introduction of fluorinated alkyl groups into other molecules, which can significantly alter their chemical and physical properties .

Material Science

In material science, 6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid can be utilized to modify surface properties of materials. The fluorinated groups in the compound can impart hydrophobicity, which is valuable in creating water-resistant coatings or treatments .

Pharmaceutical Research

The compound’s ability to influence the behavior of other molecules makes it valuable in pharmaceutical research. It can be used to modify pharmacokinetic properties of drug candidates, potentially improving their efficacy or reducing side effects .

Biological Studies

As a research tool in biology, this compound can help in studying protein-ligand interactions. Its fluorinated groups can be used as probes in NMR spectroscopy, aiding in the elucidation of molecular structures .

Agrochemical Development

6-(1,1-Difluoroethyl)picolinic acid: may serve as a precursor or an active ingredient in the development of new agrochemicals. Its structural similarity to natural plant hormones could make it useful in regulating plant growth or protecting crops from pests .

Environmental Science

In environmental science, the compound’s interaction with various materials can be studied to understand and mitigate the effects of pollutants. Its binding properties could be harnessed to remove harmful substances from water or soil .

Analytical Chemistry

Lastly, 6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid can be used in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for calibrating instruments or as a reference in quantitative analyses .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-(1,1-difluoroethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5(11-6)7(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIRTUDFDFJYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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